molecular formula C17H13ClN2OS B2473911 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether CAS No. 477872-58-5

4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether

Cat. No.: B2473911
CAS No.: 477872-58-5
M. Wt: 328.81
InChI Key: QYNUXCAVZWVSSM-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidine derivative family, characterized by a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3. The core structure is substituted at position 4 with a 3-chlorophenylsulfanyl group, at position 2 with a phenyl group, and at position 5 with a methyl ether. Pyrimidine derivatives are widely studied for their pharmacological and material science relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

4-(3-chlorophenyl)sulfanyl-5-methoxy-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-21-15-11-19-16(12-6-3-2-4-7-12)20-17(15)22-14-9-5-8-13(18)10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNUXCAVZWVSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC(=CC=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a chlorophenyl sulfanyl group. This can be achieved using reagents like chlorophenyl thiol and a suitable base.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new substituents replacing the chlorine atom.

Scientific Research Applications

4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula CAS Number Source (Evidence ID)
4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether (Target) 3-Cl-C6H4-S (4), C6H5 (2), OCH3 (5) C17H13ClN2OS Not Provided -
4-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinyl methyl ether 4-Cl-C6H4-S (4), SCH3 (2), OCH3 (5) C12H11ClN2OS2 338954-61-3
Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate 2-Cl-C6H4-S (4), SCH3 (2), COOEt (5) C14H12ClN2O2S2 339019-54-4
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(methylsulfanyl)-5-pyrimidinyl methyl ether 3,4-Cl2-C6H3-CH2-S (2), SCH3 (4), OCH3 (5) C14H12Cl2N2OS2 Not Provided
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-triazole-3-thione 4-Br-C6H4 (4), 3-Cl-C6H4 (5), morpholinyl-CH2 (2), thione (3) C19H16BrClN4OS 1349172-90-2

Key Observations

Chlorophenyl Positional Isomerism: The target compound’s 3-chlorophenylsulfanyl group (position 4) contrasts with the 4-chloro analog (). In , a 3,4-dichlorobenzyl group enhances halogen bonding and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

The ethyl ester group in (position 5) introduces hydrolyzable functionality, which could influence metabolic stability compared to the methyl ether in the target compound .

Heterocyclic Core Variations :

  • describes a triazole-thione scaffold instead of pyrimidine. The triazole ring offers additional hydrogen-bonding sites, while the thione group enhances metal-binding capacity, relevant in enzyme inhibition .

Hypothesized Property Differences Based on Structural Features

  • Solubility : Methyl ether (target) and methylsulfanyl () groups confer moderate hydrophobicity. The morpholine substituent in improves solubility due to its polar nature .
  • Reactivity : The methyl ether in the target compound is less reactive toward nucleophiles compared to the ester group in , which may undergo hydrolysis .
  • Biological Activity : Chlorophenyl and methylsulfanyl groups are associated with kinase inhibition (e.g., JAK2, EGFR), while triazole-thiones () are explored for antimicrobial activity .

Biological Activity

4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The compound features a pyrimidine ring substituted with a chlorophenyl sulfanyl group and a phenyl group, making it a candidate for various biological applications, including antimicrobial and anticancer properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits promising antimicrobial activity. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. The compound has been evaluated in various cancer cell lines, demonstrating cytotoxic effects at specific concentrations.

Case Studies

  • Antiviral Activity : A study evaluated the antiviral potential of similar pyrimidine derivatives against the Tobacco Mosaic Virus (TMV). Compounds within this class exhibited varying degrees of effectiveness, with some demonstrating EC50 values as low as 0.012μM0.012\,\mu M .
  • DPP-4 Inhibition : The compound's structure suggests it may act as a DPP-4 inhibitor, which is relevant for managing type 2 diabetes. Research on similar compounds has shown that modifications to the pyrimidine scaffold can enhance inhibitory activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEC50/IC50 ValueReference
This compoundAntimicrobialNot yet established
PyrazolopyrimidineAntiviral0.012μM0.012\,\mu M
DPP-4 Inhibitor (similar scaffold)Diabetes ManagementIC50 not specified

Research Applications

The compound is under investigation for several applications:

  • Medicinal Chemistry : As a lead compound for drug discovery.
  • Biological Research : To explore its mechanisms of action and potential therapeutic uses.
  • Material Science : Its unique chemical properties may lead to new material developments.

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